molecular formula C24H23NO2 B12351312 (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2',4',5',6',7'-d5 CAS No. 2748469-26-1

(1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2',4',5',6',7'-d5

Cat. No.: B12351312
CAS No.: 2748469-26-1
M. Wt: 362.5 g/mol
InChI Key: UGHBAICDASCCIQ-QWWVLHFXSA-N
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Description

(1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a hydroxypentyl group attached to the indole ring, along with a methanone group The deuterium labeling (d5) indicates the presence of five deuterium atoms, which are isotopes of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of indole with a suitable hydroxypentyl halide under basic conditions. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the methanone group. The final step involves the incorporation of deuterium atoms, which can be achieved through deuterium exchange reactions using deuterated solvents or reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It can serve as a probe to investigate the binding affinity and selectivity of indole-based compounds towards specific receptors or enzymes.

Medicine

In medicinal chemistry, (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The hydroxypentyl group may enhance the compound’s solubility and bioavailability, while the methanone group can participate in hydrogen bonding or other interactions with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(5-hydroxypentyl)-1H-indol-3-yl)-methanone-2’,4’,5’,6’,7’-d5 is unique due to its specific combination of functional groups and deuterium labeling. This combination allows for distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

2748469-26-1

Molecular Formula

C24H23NO2

Molecular Weight

362.5 g/mol

IUPAC Name

naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone

InChI

InChI=1S/C24H23NO2/c26-16-7-1-6-15-25-17-22(20-12-4-5-14-23(20)25)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17,26H,1,6-7,15-16H2/i4D,5D,12D,14D,17D

InChI Key

UGHBAICDASCCIQ-QWWVLHFXSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCO

Origin of Product

United States

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